molecular formula C11H10BrNO2 B2695155 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 1783998-50-4

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No. B2695155
CAS RN: 1783998-50-4
M. Wt: 268.11
InChI Key: IXQAZJBTYBLKGF-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid is a chemical compound with the CAS Number: 1783998-50-4 . It has a molecular weight of 268.11 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid . The Inchi Code is 1S/C11H10BrNO2/c1-5-6 (2)13-10-8 (5)3-7 (11 (14)15)4-9 (10)12/h3-4,13H,1-2H3, (H,14,15) .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives, such as “7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .

Cancer Treatment

Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . They exhibit various biologically vital properties, both in their natural and synthetic forms .

Antimicrobial Applications

Indole derivatives have also been used in the treatment of microbes . Their unique properties make them effective in combating various types of microbial infections .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This broad application makes them a versatile tool in the field of medicine .

Synthesis of (±)-Dibromophakellin and Analogs

“7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid” can be used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs . These compounds have various applications in scientific research .

Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine

This compound can also be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Pyrrolizidine alkaloids have a wide range of biological activities and are of great interest in medicinal chemistry .

Preparation of Renieramycin G Analogs

“7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid” can be used for the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with potent cytotoxic activity .

Antiviral Applications

Indole derivatives possess various biological activities, including antiviral properties . They have been used in the development of new antiviral agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQAZJBTYBLKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid

CAS RN

1783998-50-4
Record name 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid
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